molecular formula C19H25N3O6 B2487304 3,4,5-triethoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 921586-59-6

3,4,5-triethoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2487304
M. Wt: 391.424
InChI Key: YMPULCMQBKIIQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including the reaction of specific intermediates in the presence of catalysts. For instance, compounds with the 1,3,4-oxadiazole ring have been synthesized from methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones or 2-aryl-1,3,4-oxadiazoline-5-thiones, indicating a possible pathway for synthesizing compounds with similar structures (Chau, Saegusa, & Iwakura, 1982). Another synthesis route involves the reduction of corresponding substituted N-(benzoylimino) derivatives to yield novel 1,3,4-oxadiazole derivatives (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using spectroscopy techniques and X-ray analysis, revealing intricate details about their molecular conformations (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017). These methods provide crucial insights into the spatial arrangement of atoms within the molecule, which is essential for understanding its chemical behavior.

Chemical Reactions and Properties

Compounds containing the 1,3,4-oxadiazole moiety participate in various chemical reactions, leading to a broad spectrum of biological activities. Their reactivity has been explored in the synthesis of tetrahydro-2,4-dioxo derivatives and their potential as biologically active substances (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of compounds with the 1,3,4-oxadiazole ring, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's applicability in various fields, including material science and pharmaceuticals.

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential aspects of these compounds. For example, their potential antioxidant activities and interactions with biological systems underscore the importance of understanding their chemical properties (Rabie, Tantawy, & Badr, 2016).

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with oxadiazole rings and tetrahydrofuran units often undergo interesting reactions and have unique properties. For example, oxadiazoles are synthesized through various methods, offering a wide range of biological activities. The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides from reactions involving oxadiazolines showcases the chemical versatility of oxadiazole derivatives (Chau, Saegusa, & Iwakura, 1982). Similarly, the synthesis and herbicidal activities of oxadiazoles highlight their importance in agricultural chemistry (Bao, 2008).

Biological Activities

Oxadiazole and tetrahydrofuran derivatives exhibit a range of biological activities. For instance, aromatic polyamides with pendent acetoxybenzamide groups, incorporating oxadiazole units, show good thermal stability and potential for creating thin flexible films with significant properties (Sava et al., 2003). Additionally, the design and synthesis of novel antioxidants based on the oxadiazole scaffold indicate their potential as promising antioxidant agents (Rabie, Tantawy, & Badr, 2016).

Material Science Applications

The structural elements of oxadiazole and tetrahydrofuran could be valuable in material science. Polymers incorporating oxadiazole rings, for instance, have been explored for their fluorescence properties and thermal stability, suggesting potential applications in optoelectronic devices and materials (Sava et al., 2003).

properties

IUPAC Name

3,4,5-triethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6/c1-4-24-14-10-12(11-15(25-5-2)16(14)26-6-3)17(23)20-19-22-21-18(28-19)13-8-7-9-27-13/h10-11,13H,4-9H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPULCMQBKIIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

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